11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Overview
Description
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is a primary metabolite of delta-9-tetrahydrocannabinol, the principal psychoactive constituent of cannabis. It is formed in the liver following the ingestion of delta-9-tetrahydrocannabinol and is excreted in the urine, making it a key compound in drug testing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid generally begins with delta-9-tetrahydrocannabinol as the starting material. The process involves oxidation reactions, typically employing strong oxidizing agents like potassium permanganate or chromic acid. The reaction conditions are controlled to ensure the selective formation of the carboxylic acid derivative without further degradation of the molecule.
Industrial Production Methods
Industrial production of this compound relies on large-scale oxidation processes. These methods are optimized for high yield and purity, often utilizing catalytic systems to enhance the efficiency and selectivity of the oxidation reaction.
Chemical Reactions Analysis
Types of Reactions
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Can be reduced back to delta-9-tetrahydrocannabinol or its derivatives under certain conditions.
Substitution: The carboxylic acid group can be modified through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in organic solvents.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation.
Major Products Formed
From Oxidation: Various oxidized cannabinoids.
From Reduction: Delta-9-tetrahydrocannabinol and its derivatives.
From Substitution: Esters and amides of this compound.
Scientific Research Applications
Chemistry
In chemistry, 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is used to study the metabolism of cannabinoids and the chemical transformations they undergo. It serves as a standard in analytical chemistry for detecting and quantifying cannabinoids in biological samples.
Biology
In biological research, it is used to investigate the biological pathways of delta-9-tetrahydrocannabinol metabolism. It helps in understanding the pharmacokinetics and pharmacodynamics of cannabinoid consumption.
Medicine
In medicine, the compound is important for developing and improving drug tests for cannabis use. Its presence in biological fluids indicates recent cannabis ingestion, aiding in diagnostics and forensic investigations.
Industry
The industrial applications include its use in quality control processes for the production of cannabinoid-based products. It ensures that products are free from illegal or unwanted contaminants.
Mechanism of Action
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid itself is not psychoactive. Its formation represents the inactivation and excretion of delta-9-tetrahydrocannabinol. It follows metabolic pathways involving enzymes like cytochrome P450 in the liver. These enzymes catalyze the oxidation of delta-9-tetrahydrocannabinol to this compound, which is then conjugated and excreted.
Comparison with Similar Compounds
Similar Compounds
Delta-9-tetrahydrocannabinol: The parent compound, psychoactive and responsible for the effects of cannabis.
11-Hydroxy-delta(9)-tetrahydrocannabinol: Another primary metabolite of delta-9-tetrahydrocannabinol, more psychoactive than 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid.
Cannabidiol (CBD): Another major component of cannabis, non-psychoactive and used for its therapeutic effects.
Uniqueness
The uniqueness of this compound lies in its role as a primary metabolite for drug testing and its non-psychoactive nature. It acts as a marker for recent cannabis use, differentiating it from other cannabinoids which may or may not be psychoactive or indicate recent use.
Properties
IUPAC Name |
(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660713 | |
Record name | (±)-11-nor-9-carboxy-delta9-THC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114028-39-6 | |
Record name | (±)-11-nor-9-carboxy-delta9-THC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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